(3-Brombutyl)triphenylphosphonium bromid

Übersicht

Beschreibung

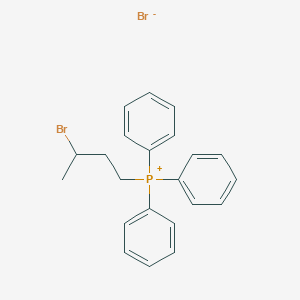

(3-Bromobutyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H23Br2P and a molecular weight of 478.20 g/mol . This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-bromobutyl chain. It is commonly used in organic synthesis and has various applications in scientific research.

Wissenschaftliche Forschungsanwendungen

(3-Bromobutyl)triphenylphosphonium bromide has several applications in scientific research:

Wirkmechanismus

Target of Action

It is known that phosphonium salts, such as this compound, are often used in organic synthesis, particularly in wittig reactions .

Mode of Action

Phosphonium salts are generally known to participate in various types of chemical reactions, including c-h activation and β-elimination .

Biochemical Pathways

It is known to be involved in reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition of azides onto alkenes .

Result of Action

It is known to be involved in various types of chemical reactions, which could potentially lead to the formation of new compounds .

Action Environment

The action of (3-Bromobutyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . Additionally, it is known to be hygroscopic, indicating that moisture in the environment could potentially affect its stability and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Bromobutyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1,3-dibromopropane. The reaction is typically carried out in an organic solvent such as xylene or toluene under microwave irradiation for a short duration (about 2 minutes). This method yields the target compound in high purity and good yield (81-93%) .

Industrial Production Methods

While specific industrial production methods for (3-Bromobutyl)triphenylphosphonium bromide are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromobutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromobutyl chain can be substituted with other nucleophiles.

C-C Bond Formation: It is suitable for reactions involving the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with (3-Bromobutyl)triphenylphosphonium bromide include nucleophiles such as azides and halides. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from reactions involving (3-Bromobutyl)triphenylphosphonium bromide depend on the specific reagents used. For example, reaction with azides can lead to the formation of azidobutyltriphenylphosphonium derivatives, while reaction with halides can produce various halogenated phosphonium compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Bromobutyl)triphenylphosphonium bromide: Similar in structure but with the bromine atom located on the fourth carbon of the butyl chain.

(3-Bromopropyl)triphenylphosphonium bromide: Contains a three-carbon chain instead of a four-carbon chain.

Uniqueness

(3-Bromobutyl)triphenylphosphonium bromide is unique due to its specific structure, which allows for targeted interactions with cellular components. Its ability to undergo various substitution reactions and form carbon-carbon bonds makes it a versatile reagent in organic synthesis .

Biologische Aktivität

(3-Bromobutyl)triphenylphosphonium bromide is a quaternary ammonium compound with potential applications in biological research, particularly due to its interactions with mitochondrial function and cellular pathways. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its role in biological systems.

- Molecular Formula : C22H24Br2P

- Molecular Weight : 478.2 g/mol

- Appearance : White to pale cream crystalline powder

- Melting Point : 210-213 °C

The compound consists of a triphenylphosphonium cation linked to a bromobutyl group, which is crucial for its biological activity.

The biological activity of (3-Bromobutyl)triphenylphosphonium bromide primarily revolves around its ability to target mitochondria. The triphenylphosphonium moiety enhances the compound's accumulation in mitochondria due to the negative membrane potential, leading to various effects on mitochondrial respiration and cellular metabolism.

Key Mechanisms:

- Inhibition of Mitochondrial Respiration : The compound has been shown to disrupt mitochondrial function, inhibiting ATP synthesis and altering the mitochondrial membrane potential, which is critical for energy production in cells .

- Induction of Oxidative Stress : By accumulating in mitochondria, it can increase reactive oxygen species (ROS) levels, contributing to oxidative stress that may lead to apoptosis in cancer cells .

Antiproliferative Effects

Research indicates that (3-Bromobutyl)triphenylphosphonium bromide exhibits significant antiproliferative effects against various cancer cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25-28 |

| A549 (Lung Cancer) | 121.7 |

| HT-29 (Colon Cancer) | 298 |

These values suggest that the compound selectively targets cancer cells while sparing non-malignant cells .

Case Studies

- Study on Melanoma Cells : In a study involving melanoma cell lines, (3-Bromobutyl)triphenylphosphonium bromide was found to induce apoptosis through mitochondrial dysfunction. The treatment led to disintegration of actin filaments and inhibited cell migration .

- Impact on Breast Cancer Cells : Another investigation revealed that the compound impaired mitochondrial function in MCF-7 breast carcinoma cells at concentrations as low as 250 nM, demonstrating its potential as a therapeutic agent against breast cancer .

Structure-Activity Relationship

The length and hydrophobicity of the alkyl chain linked to the triphenylphosphonium moiety significantly influence the biological activity of the compound. Studies show that increasing the hydrophobicity enhances mitochondrial accumulation and cytotoxicity towards cancer cells .

Eigenschaften

IUPAC Name |

3-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGZLKJGEFSHJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583525 | |

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132256-97-4 | |

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.